molecular formula C10H12ClNO2S2 B5268833 5-CHLORO-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-SULFONAMIDE

5-CHLORO-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B5268833
M. Wt: 277.8 g/mol
InChI Key: STQDNLNUNFXKFQ-UHFFFAOYSA-N
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Description

5-Chloro-NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a sulfonamide group attached to the thiophene ring, along with two prop-2-en-1-yl groups and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide typically involves the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide. This reaction proceeds in the presence of hydrazine hydrate and potassium hydroxide (KOH) to form the thiophene derivative . The reaction conditions are crucial for the successful formation of the desired product, and the process often requires careful control of temperature and reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is essential to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Chloro-NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the chlorine atom and prop-2-en-1-yl groups.

    5-Chlorothiophene-2-sulfonamide: Similar structure but without the prop-2-en-1-yl groups.

    NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide: Similar structure but without the chlorine atom.

Uniqueness

5-Chloro-NN-bis(prop-2-en-1-yl)thiophene-2-sulfonamide is unique due to the combination of the chlorine atom, sulfonamide group, and prop-2-en-1-yl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-chloro-N,N-bis(prop-2-enyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S2/c1-3-7-12(8-4-2)16(13,14)10-6-5-9(11)15-10/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQDNLNUNFXKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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